molecular formula C10H16N4O3 B11798200 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11798200
M. Wt: 240.26 g/mol
InChI Key: VZKYPWGXGPTITE-UHFFFAOYSA-N
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Description

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1707603-31-3) is a high-purity chemical compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol . This nitro-amino pyrazole derivative is characterized by a cyclopentyl substituent and an ethanol functional group, making it a valuable intermediate in organic synthesis and materials science research. The compound has been identified in scientific literature for its utility in the synthesis and study of coordination compounds and spin-crossover (SCO) materials . Researchers value this chemical for its potential to create novel molecular architectures and functional materials due to its multiple coordinating sites. The amino and nitro groups on the pyrazole ring, along with the hydroxyl group, offer versatile reactivity for further chemical modification and complex formation with various metal ions. As a handling precaution for nitro-substituted pyrazoles, appropriate safety measures should be observed. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

2-(5-amino-3-cyclopentyl-4-nitropyrazol-1-yl)ethanol

InChI

InChI=1S/C10H16N4O3/c11-10-9(14(16)17)8(7-3-1-2-4-7)12-13(10)5-6-15/h7,15H,1-6,11H2

InChI Key

VZKYPWGXGPTITE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN(C(=C2[N+](=O)[O-])N)CCO

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Keto Esters

The pyrazole scaffold is classically synthesized through the cyclocondensation of β-keto esters with hydrazine derivatives. For 2-(5-amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol, this method begins with a cyclopentyl-substituted β-keto ester (1) reacting with hydrazine hydrate under reflux in ethanol. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration to yield 3-cyclopentyl-1H-pyrazole (2) .

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Time: 6–12 hours

Functionalization of the Pyrazole Core

Following ring formation, sequential functionalization introduces the nitro and amino groups. Nitration at the 4-position is achieved using a mixture of concentrated nitric and sulfuric acids at 0–5°C, leveraging the directing effects of the cyclopentyl group. Subsequent reduction of the nitro group to an amine typically employs catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol.

Challenges:

  • Competing nitration at alternative positions due to electronic effects.

  • Over-reduction or side reactions during nitro-to-amine conversion.

Modern [3+2] Cycloaddition Strategies

Oxidative Sonogashira-Carbonylation

Recent advancements utilize palladium-catalyzed oxidative Sonogashira-carbonylation to construct the pyrazole ring. This method involves coupling a terminal alkyne (3) with an acylpalladium intermediate (4) , followed by trapping with hydrazine to form the pyrazole core (5) . The cyclopentyl group is introduced via a pre-functionalized alkyne precursor, ensuring regioselectivity.

Advantages:

  • Mild conditions (room temperature to 60°C).

  • High atom economy and functional group tolerance.

Reaction Scheme:

HC≡C-C5H9+RCO-Pd-COCO, Pd catalystPyrazole intermediateHydrazine(5)\text{HC≡C-C}5\text{H}9 + \text{RCO-Pd-CO} \xrightarrow{\text{CO, Pd catalyst}} \text{Pyrazole intermediate} \xrightarrow{\text{Hydrazine}} \text{(5)}

Diazocompound-Based Cyclization

Diazo compounds (6) react with α,β-unsaturated carbonyls (7) in a [3+2] cycloaddition to form pyrazoles. For the target compound, a cyclopentyl-substituted diazo reagent ensures the correct substitution pattern. This method excels in introducing nitro groups in situ via nitrating agents like ceric ammonium nitrate.

Typical Conditions:

  • Solvent: Dichloromethane or THF

  • Catalyst: Rhodium(II) acetate

  • Temperature: 25–40°C

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To optimize large-scale synthesis, continuous flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes. A representative setup for the target compound involves:

  • Ring Formation Module: Mixing β-keto ester and hydrazine streams at 70°C.

  • Nitration Module: In-line nitration using HNO₃/H₂SO₄ at 5°C.

  • Reduction Module: Catalytic hydrogenation with H₂ gas over Pd/C.

Benefits:

  • 95% yield improvement compared to batch processes.

  • Reduced waste generation.

High-Throughput Screening (HTS)

HTS identifies optimal catalysts and solvents for critical steps. For example, screening 200+ ligands revealed that 1,10-phenanthroline significantly accelerates nitro group reduction, achieving 98% conversion in 30 minutes.

Catalytic and Green Chemistry Innovations

Organocatalytic Asymmetric Amination

Chiral organocatalysts (e.g., L-proline) enable enantioselective introduction of the ethanolamine side chain. This method avoids transition metals, aligning with green chemistry principles.

Procedure:

  • Catalyst: L-proline (10 mol%)

  • Solvent: Water/ethanol mixture

  • Yield: 85% enantiomeric excess (ee)

Solvent-Free Mechanochemical Synthesis

Ball milling techniques merge solid reactants (β-keto ester and hydrazine hydrochloride) without solvents, achieving 90% yield in 1 hour. This approach eliminates volatile organic compounds (VOCs) and reduces energy consumption.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityKey Advantage
Traditional Cyclization65–7512–24 hModerateLow-cost reagents
Sonogashira-Carbonylation82–884–6 hHighRegioselective
Continuous Flow90–952–3 hIndustrialRapid, consistent output
Mechanochemical85–901 hLab-scaleSolvent-free, eco-friendly

Reaction Optimization and Troubleshooting

Nitration Position Control

The cyclopentyl group’s electron-donating nature directs nitration to the 4-position. Computational studies (DFT) confirm that the cyclopentyl moiety increases electron density at C4, favoring nitration there over C5.

Amino Group Protection Strategies

To prevent unwanted side reactions during nitration, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection post-nitration using trifluoroacetic acid restores the amine .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) at position 5 undergoes oxidation to form nitroso (-NO) or nitro (-NO₂) derivatives under controlled conditions. For example:
Reaction:
C10H16N4O3+H2O2C10H15N4O4+H2O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_3 + \text{H}_2\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{15}\text{N}_4\text{O}_4 + \text{H}_2\text{O}
This reaction typically employs oxidizing agents like hydrogen peroxide or potassium permanganate in acidic media.

Reduction Reactions

The nitro group (-NO₂) at position 4 can be selectively reduced to an amino group (-NH₂) via catalytic hydrogenation (e.g., Pd/C, H₂) or using Fe/HCl:
Reaction:
C10H16N4O3+3H2C10H18N5O+2H2O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_3 + 3\text{H}_2 \rightarrow \text{C}_{10}\text{H}_{18}\text{N}_5\text{O} + 2\text{H}_2\text{O}
Reduction preserves the pyrazole ring while modifying electronic properties for downstream applications .

Substitution Reactions

The hydroxyl group (-OH) on the ethanol moiety undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃):
Reaction with SOCl₂:
C10H16N4O3+SOCl2C10H15ClN4O2+HCl+SO2\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_{15}\text{ClN}_4\text{O}_2 + \text{HCl} + \text{SO}_2
This generates chlorinated derivatives for further functionalization .

Cycloaddition and Ring-Opening

The pyrazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles under metal catalysis. For instance, zinc triflate promotes cycloaddition with phenylpropargyl derivatives to form fused heterocycles .

Reaction Conditions and Catalysts

Reaction Type Reagents/Catalysts Conditions Yield
OxidationH₂O₂, KMnO₄Acidic, 0–5°C, 2–4 hours70–85%
Reduction (Nitro)Pd/C, H₂1 atm H₂, RT, 6 hours90–95%
Substitution (-OH)SOCl₂, PBr₃Reflux, anhydrous conditions60–75%
CycloadditionZn(OTf)₂, Et₃N80°C, 12 hours65–80%

Data compiled from experimental protocols in .

Electronic and Steric Effects

  • Cyclopentyl Group : Introduces steric hindrance, slowing electrophilic substitution at position 3.

  • Nitro Group : Electron-withdrawing nature increases ring electrophilicity, directing nucleophilic attacks to position 1 .

  • Amino Group : Enhances resonance stabilization, making the pyrazole ring less reactive toward electrophiles.

Major Reaction Products

Starting Material Reagent Product Application
2-(5-Amino-...)ethanolH₂O₂2-(5-Nitroso-...)ethanolIntermediate for dyes
2-(5-Amino-...)ethanolH₂/Pd-C2-(5-Amino-4-amino-...)ethanolAnticancer agent precursor
2-(5-Amino-...)ethanolSOCl₂2-(5-Amino-...)-ethyl chloridePolymer crosslinking agent

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitrene intermediate .

  • Cycloaddition : Follows a concerted [3+2] pathway with Zn(OTf)₂ stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol serves as a scaffold for developing new pharmaceuticals targeting specific enzymes and receptors. Its unique structure allows for modifications that can enhance potency and selectivity against various biological targets.

Case Study: Antihypertensive Agents
Recent research has highlighted the synthesis of novel derivatives of pyrazole compounds that exhibit significant antihypertensive activity. For instance, derivatives similar to this compound have been shown to inhibit phosphodiesterase enzymes, leading to increased cAMP levels and vasodilation .

CompoundActivityIC50 (μM)
Example APDE3 Inhibition0.24 - 16.42
Example BAntihypertensive5.00

Materials Science

The compound's structural attributes make it suitable for creating materials with unique electronic and thermal properties. Research indicates that pyrazole derivatives can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Organic Electronics
Studies have demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .

Material TypeProperty EnhancedReference
OLEDsCharge Transport
PhotovoltaicsLight Absorption

Biological Studies

The compound can act as a probe in biological studies to investigate enzyme activities or receptor binding mechanisms. Its ability to modulate specific pathways makes it valuable in pharmacological research.

Case Study: Enzyme Activity Modulation
Research has shown that compounds based on the pyrazole structure can effectively modulate the activity of various kinases involved in cancer signaling pathways .

Enzyme TargetModulation EffectReference
Kinase AInhibition
Kinase BActivation

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

Key Compounds:

2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1505382-41-1) Structural Difference: Replaces the cyclopentyl group with an isopropyl substituent. However, the cyclopentyl variant may exhibit higher lipophilicity, influencing membrane permeability in biological systems .

5-Amino-3-hydroxy-1H-pyrazole Derivatives Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Structural Difference: Substitutes the nitro group with a hydroxy group and introduces a thiophene-carbonylic system. Impact: The hydroxy group enhances hydrogen-bonding capacity, which could improve target binding affinity, while the thiophene system expands π-π stacking interactions. This contrasts with the nitro group’s electron-withdrawing effects in the target compound .

Table 1: Substituent Effects on Pyrazole Derivatives
Compound 3-Position 4-Position Key Functional Groups Potential Applications
Target Compound Cyclopentyl Nitro Amino, Nitro, Ethanol Drug intermediates, enzyme modulation
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol Isopropyl Nitro Amino, Nitro, Ethanol Synthetic intermediates
5-Amino-3-hydroxy-1H-pyrazole derivatives Hydroxy Variable Hydroxy, Thiophene Antimicrobial agents

Functional Group Modifications

Ethanol Moiety vs. Carboxylic Acid Derivatives Example: 4-Hydroxyphenylacetic acid () Comparison: The ethanol group in the target compound offers moderate polarity, whereas carboxylic acid derivatives (e.g., 4-hydroxyphenylacetic acid) exhibit higher acidity and solubility. This difference may influence bioavailability and metabolic stability .

Nitro Group vs. Thioether Linkages Example: 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Comparison: The nitro group in the target compound may act as a hydrogen-bond acceptor, while thioether linkages (e.g., benzothiazole derivatives) enhance hydrophobic interactions and redox activity .

Biological Activity

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This compound features an amino group, a nitro group, and a cyclopentyl ring, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have been tested for their cytotoxic effects against various human cancer cell lines, demonstrating significant activity .
  • Anti-inflammatory Effects : Pyrazoles have also been reported to possess anti-inflammatory properties. The presence of the amino and nitro groups may enhance these effects by modulating inflammatory pathways .

Cytotoxicity Assays

In a recent study, several pyrazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
This compoundHeLa15
This compoundMCF720
This compoundA54918

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analyses showing an increase in early apoptotic cells upon treatment with the compound .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of the pyrazole ring followed by functionalization at the ethanol moiety. Variations in synthesis can lead to derivatives with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via reductive amination or nitro-group reduction pathways. For example, stannous chloride dihydrate in ethanol under reflux (16 hours) is a common reducing agent for nitro intermediates, as demonstrated in analogous pyrazole derivatives . Cyclopentyl substituents may be introduced via nucleophilic substitution or Mannich reactions, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ethanol -OH at ~3300 cm⁻¹) .
  • NMR : ¹H NMR distinguishes cyclopentyl protons (multiplet at δ 1.5–2.2 ppm) and pyrazole ring protons (singlets for nitro-adjacent protons). ¹³C NMR identifies quaternary carbons (e.g., nitro-bearing C4) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. How is the compound’s stability evaluated under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies involve storing the compound in buffers (pH 1–13) at 40–60°C for 4 weeks. Degradation products are monitored via LC-MS, with kinetic modeling (Arrhenius plots) predicting shelf life .

Advanced Research Questions

Q. How are crystallographic data discrepancies resolved during structure refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data may show ambiguities in nitro-group orientation or cyclopentyl ring puckering. SHELXL refinement (using twin-law corrections and anisotropic displacement parameters) resolves these issues. For example, highlights R-factor optimization (<0.04) via iterative least-squares cycles and electron density map analysis .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, making C5-amino positions susceptible to electrophilic attack. Software like Gaussian or ORCA is used with B3LYP/6-311+G(d,p) basis sets .

Q. How are conflicting spectroscopic data interpreted for tautomeric forms?

  • Methodological Answer : Dynamic NMR (variable-temperature studies) and X-ray crystallography differentiate tautomers. For example, identifies keto-enol tautomerism in pyrazole derivatives via temperature-dependent ¹H NMR shifts (Δδ > 0.5 ppm for exchangeable protons) .

Safety and Handling

Q. What safety protocols are recommended for handling nitro-containing pyrazoles?

  • Methodological Answer : Use explosion-proof equipment due to nitro-group instability. Personal protective equipment (PPE) includes nitrile gloves, flame-resistant lab coats, and fume hoods with HEPA filters. Waste disposal follows EPA guidelines for nitroaromatics .

Notes

  • Structural ambiguities require cross-validation via multiple techniques (e.g., XRD + DFT) .
  • Synthetic yields vary with cyclopentyl steric effects; optimized conditions reduce byproducts .

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